2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate 2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate
Brand Name: Vulcanchem
CAS No.: 1215071-15-0
VCID: VC17905463
InChI: InChI=1S/C3H4F2O4S/c4-3(5)1-8-10(6,7)9-2-3/h1-2H2
SMILES:
Molecular Formula: C3H4F2O4S
Molecular Weight: 174.13 g/mol

2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate

CAS No.: 1215071-15-0

Cat. No.: VC17905463

Molecular Formula: C3H4F2O4S

Molecular Weight: 174.13 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate - 1215071-15-0

Specification

CAS No. 1215071-15-0
Molecular Formula C3H4F2O4S
Molecular Weight 174.13 g/mol
IUPAC Name 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide
Standard InChI InChI=1S/C3H4F2O4S/c4-3(5)1-8-10(6,7)9-2-3/h1-2H2
Standard InChI Key SDSLYBGMSYITQE-UHFFFAOYSA-N
Canonical SMILES C1C(COS(=O)(=O)O1)(F)F

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound features a six-membered 1,3,2-dioxathiane ring system with two fluorine atoms substituted at the 5,5-positions and two sulfonyl oxygen atoms at the 2,2-positions. This structure is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which reveal characteristic signals at δ3.73ppm\delta \, 3.73 \, \text{ppm} (triplet, 4H) and δ1.69ppm\delta \, 1.69 \, \text{ppm} (multiplet, 2H) in 1H^1\text{H}-NMR spectra, alongside a molecular ion peak at m/z174m/z \, 174 in GC-MS . The fluorine atoms induce significant electronic effects, enhancing the electrophilicity of the sulfate group and enabling regioselective ring-opening reactions .

Physicochemical Properties

Key physical properties include:

  • Density: 1.7±0.1g/cm31.7 \pm 0.1 \, \text{g/cm}^3

  • Boiling Point: 242.4 \pm 40.0 \, ^\circ\text{C}

  • Flash Point: 100.4 \pm 27.3 \, ^\circ\text{C}

  • LogP: 0.180.18, indicating low lipophilicity .
    The compound’s low vapor pressure (0.1±0.5mmHg0.1 \pm 0.5 \, \text{mmHg} at 25 \, ^\circ\text{C}) suggests limited volatility under ambient conditions .

Synthesis and Manufacturing

Industrial-Scale Preparation

A patent by CN115232103B outlines a two-step synthesis route using cost-effective boric acid and diols :

  • Step 1: Reaction of 1,3-propanediol with boric acid in cyclopentyl methyl ether at 80–85 \, ^\circ\text{C} forms a borate ester intermediate.

  • Step 2: Sulfonation with dimethyl sulfate at 100–106 \, ^\circ\text{C} yields the cyclic sulfate.
    This method achieves a 75% yield with >99.9%>99.9\% purity and avoids noble metal catalysts, reducing environmental impact .

Alternative Fluorination Strategies

Applications in Organic Synthesis

Electrophilic Ring-Opening Reactions

The compound’s cyclic sulfate group serves as a reactive handle for nucleophilic attack. For example:

  • Aminolysis: Reaction with amines produces β-difluoromethylated amines, valuable in pharmaceutical synthesis .

  • Hydrolysis: Controlled hydrolysis yields 2,2-difluoro-1,3-propanediol, a precursor for fluorinated polymers .

Role in Fluorinated Material Design

Incorporating fluorine enhances thermal stability and chemical resistance. The compound has been explored in:

  • Ionic liquids: As a sulfonate group donor for designing low-viscosity electrolytes .

  • Agrochemicals: Derivatives exhibit improved bioavailability and environmental persistence .

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